Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

Regioselectivity Helferich glycosylation Oligosaccharide synthesis

This 2,3,4-tri-O-benzoyl protected L-fucosyl bromide is a 'disarmed' glycosyl donor crucial for introducing α-L-fucopyranosyl residues with high stereochemical fidelity. Unlike peracetylated analogs, its electron-withdrawing benzoyl groups enable orthogonal deprotection strategies (stable to hydrogenolysis) and distinct regioselectivity under Helferich conditions, specifically targeting nonreducing end glucosamine residues. Validated for synthesizing fucosylated blood group trisaccharides and fucoidan fragments, it is the definitive choice for projects requiring precise α-fucosylation and compatibility with benzyl ether-based protecting group schemes.

Molecular Formula C27H23BrO7
Molecular Weight 539.4 g/mol
Cat. No. B1140259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
Synonyms6-Deoxy-L-galactopyranosyl Bromide Tribenzoate; 
Molecular FormulaC27H23BrO7
Molecular Weight539.4 g/mol
Structural Identifiers
InChIInChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1
InChIKeyZNQXFYBHGDPZCZ-QTDWSHGNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose Procurement Guide: Glycosyl Donor Specification for Stereoselective Fucosylation


Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose (CAS 855662-12-3) is a protected L-fucose-derived glycosyl bromide that functions as a glycosyl donor in carbohydrate chemistry [1]. It is a member of the glycosyl halide donor class, specifically designed for the introduction of α-L-fucopyranosyl residues into oligosaccharides and glycoconjugates . The compound features benzoyl protecting groups at the 2, 3, and 4 positions of the fucose ring and an anomeric bromide as the leaving group, enabling activation under Koenigs-Knorr or Helferich glycosylation conditions [1].

Why Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose Cannot Be Interchanged with Other L-Fucosyl Donors


L-Fucosyl donors are not interchangeable due to fundamental differences in protecting group electronic effects, leaving group reactivity, and stereochemical control mechanisms [1]. The 2,3,4-tri-O-benzoyl substitution pattern in this compound confers distinct reactivity characteristics compared to peracetylated analogs (e.g., 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide) and perbenzylated derivatives (e.g., 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) . Benzoyl groups are electron-withdrawing, rendering the donor 'disarmed' and altering its activation threshold, glycosylation efficiency, and compatibility with orthogonal protecting group strategies [1]. Furthermore, the lack of a participating group at C-2 in fucose inherently favors α-selectivity, but the specific protecting group ensemble at O-3 and O-4 significantly modulates stereoselectivity outcomes—a benzoyl group at O-3 exerts a larger influence on α-fucosylation efficiency than a benzoyl group at O-4, as demonstrated by computational and experimental studies [2]. Generic substitution without verifying donor-specific performance in the intended acceptor system will likely result in altered stereoselectivity, reduced yield, or incompatibility with downstream deprotection schemes [1][2].

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose: Quantitative Differentiation Evidence vs. Comparator Donors


Helferich-Condition Regioselectivity: Preferential Glycosylation at Sterically Hindered Acceptors vs. Peracetylated Bromide Donors

Under Helferich conditions (Hg(CN)₂/HgBr₂), 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide exhibits a distinct regioselectivity pattern compared to peracetylated glycosyl bromide donors. In glycosylations involving glucosamine acceptors with two free hydroxyl groups, peracetylated bromide donors activated under Helferich conditions proceed preferentially or exclusively at the more sterically hindered N-acetylated reducing end unit [1]. In contrast, the benzoylated L-fucosyl donor demonstrates stereoselectivity for acceptors containing axial hydroxyl groups and/or neighboring acyloxy, phthalimido, or bulky monosaccharide substituents, with preferential reaction at the less hindered, more accessible nonreducing end glucosamine residue when using armed donors [1][2]. This differential site selectivity enables orthogonal fucosylation strategies when both donor types are employed sequentially [1].

Regioselectivity Helferich glycosylation Oligosaccharide synthesis

O-3 Benzoyl Group Stereoelectronic Effect: Quantitative α/β Ratio Modulation in Fucosylation

The presence and position of benzoyl groups in fucosyl bromide donors directly modulate α-fucosylation efficiency. Direct chemical experiments and computational chemistry studies on 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides demonstrated that a benzoyl group at O-3 exerts a larger effect on α-fucosylation efficiency than a benzoyl group at O-4 [1]. This differential effect is hypothesized to result from the ability of the O-3 benzoyl group to participate in glycosyl cation stabilization through remote participation, a mechanism that does not operate equivalently from the O-4 position [1]. For 2,3,4-tri-O-benzoyl-L-fucopyranosyl bromide (bearing benzoyl groups at both O-3 and O-4), this O-3 effect contributes to the donor's overall stereoselectivity profile [2].

Stereoselectivity Glycosyl cation stabilization Remote participation

Donor Reactivity Profile: Disarmed Benzoyl-Protected vs. Armed Benzyl-Protected L-Fucosyl Donors

The 2,3,4-tri-O-benzoyl protecting group pattern classifies this donor as 'disarmed' (electron-withdrawing benzoyl groups reduce anomeric reactivity) compared to 'armed' 2,3,4-tri-O-benzyl-L-fucose derivatives . This reactivity difference has practical consequences: armed benzyl-protected donors such as 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose achieve high stereoselective α-fucosylation in the presence of TMSOTf and are useful for preparing α-L-fucosyl dipeptides in stereoselective manner [1]. In contrast, the benzoyl-protected bromide requires activation under Helferich conditions (Hg(CN)₂/HgBr₂) and exhibits stereoselectivity dependent on acceptor structural features [2]. The benzoyl protecting groups offer different reactivity and stability compared to benzyl or acetyl groups, with benzoyl groups providing greater stability toward acidic conditions than benzyl ethers while maintaining orthogonal deprotection compatibility (hydrogenolysis-resistant) .

Donor reactivity Protecting group strategy Armed-disarmed concept

Glycosylation Yield Benchmarking: Model Acceptor Performance in Trisaccharide Synthesis

In the synthesis of methyl O-α-L-fucopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside, 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide was employed as the α-L-fucosylating agent to introduce the terminal fucose residue onto a disaccharide acceptor [1]. This application demonstrates the donor's utility in constructing biologically relevant blood group-related trisaccharide structures. While the original publication (Carbohydrate Research, 1992) contains the full synthetic details including isolated yields, the accessible data confirm the donor's compatibility with complex acceptor systems bearing multiple hydroxyl groups and N-acetyl functionality [1]. In related fucosylation studies using peracetylated fucosyl bromide (2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide) under Koenigs-Knorr conditions, α- and β-linked trisaccharide derivatives were obtained in 13.4% and 25.6% yields respectively [2], providing a baseline for comparing fucosyl bromide donor performance. Note that yields vary substantially with acceptor structure and reaction conditions; the benzoyl-protected donor is selected when benzoyl ester protection is desired for subsequent synthetic steps [1].

Glycosylation yield Fucosyl bromide donor Oligosaccharide synthesis

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Blood Group Antigen Oligosaccharides and Selectin Ligand Mimetics

This donor is specifically validated for constructing fucosylated blood group-related trisaccharides, as demonstrated in the synthesis of methyl O-α-L-fucopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside [1]. The α-L-fucosyl linkage introduced by this donor is a critical structural motif in Lewis blood group antigens and selectin ligand recognition. The benzoyl protecting groups provide stability during multi-step oligosaccharide assembly and enable selective deprotection strategies orthogonal to benzyl ether-based protecting group schemes [2].

Regioselective Fucosylation of Glucosamine-Containing Oligosaccharides Requiring Site-Specific Control

When fucosylating glucosamine-based acceptors with multiple free hydroxyl groups, this benzoylated donor exhibits regioselectivity distinct from peracetylated bromide donors [1]. Under Helferich conditions, peracetylated donors react preferentially at sterically hindered N-acetylated reducing end units, whereas this donor can be directed toward more accessible nonreducing end glucosamine residues [1]. This differential regioselectivity is valuable for sequential glycosylation strategies requiring orthogonal site selectivity, such as the synthesis of Lewis A and Lewis X trisaccharide analogues where precise fucosylation at specific glucosamine O-3 or O-4 positions is essential [1].

Synthesis of Fucoidan Fragments and Sulfated Fucose-Containing Oligosaccharides

This donor has been employed in the systematic synthesis of fucoidan fragments—sulfated fucose-containing polysaccharides from marine sources with anticoagulant and anti-inflammatory activities [1]. The benzoyl protecting group at O-3 contributes to α-fucosylation efficiency through remote glycosyl cation stabilization, a stereoelectronic effect documented through computational and experimental studies [2]. This stereoelectronic control is particularly relevant for constructing the α-fucosidic linkages that predominate in natural fucoidan structures, where stereochemical fidelity directly impacts biological activity [1].

Orthogonal Protecting Group Strategies Requiring Hydrogenolysis-Resistant Fucosyl Donors

The benzoyl protecting groups in this donor are stable to hydrogenolysis conditions that cleave benzyl ethers, enabling orthogonal deprotection strategies in complex carbohydrate synthesis [1]. This property makes the donor suitable for synthetic routes where fucose residues must be introduced before hydrogenolytic removal of benzyl protecting groups elsewhere in the molecule. In contrast, benzyl-protected fucosyl donors (e.g., 2,3,4-tri-O-benzyl derivatives) would undergo simultaneous deprotection, precluding their use in such orthogonal schemes [1][2]. This orthogonal compatibility is essential for synthesizing glycoconjugates requiring sequential deprotection of distinct protecting group classes [1].

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